molecular formula C12H22N2O7 B13151600 tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate

Cat. No.: B13151600
M. Wt: 306.31 g/mol
InChI Key: DPPAJEDRWNXXPF-UHFFFAOYSA-N
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Description

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is a chemical building block of significant interest in medicinal and organic chemistry research. The compound features a morpholine ring, a common feature in pharmacologically active molecules, and a tert-butyloxycarbonyl (Boc) protected amine group . The Boc group is one of the most widely used protecting groups in organic synthesis, particularly in peptide chemistry, due to its stability under a variety of conditions and its ease of removal under mild acidic conditions . This makes the compound a versatile intermediate for the controlled synthesis of more complex molecules, as it allows researchers to selectively manipulate other parts of the molecule while the amine functionality remains protected. The primary research application of this compound and its analogs is as a synthetic intermediate in the design and development of new therapeutic agents. Compounds with similar morpholine-carbamate structures have been investigated as potential treatments for disorders mediated by hemoglobin, such as sickle cell disease, showcasing the value of this scaffold in serious disease research . Furthermore, the carbamate moiety is a key structural motif in modern drug design, often used to improve a molecule's metabolic stability and permeability across cell membranes, making it a valuable feature in the creation of bioactive compounds . Safety Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. The information provided is for reference and research guidance.

Properties

Molecular Formula

C12H22N2O7

Molecular Weight

306.31 g/mol

IUPAC Name

tert-butyl N-(morpholin-2-ylmethyl)carbamate;oxalic acid

InChI

InChI=1S/C10H20N2O3.C2H2O4/c1-10(2,3)15-9(13)12-7-8-6-11-4-5-14-8;3-1(4)2(5)6/h8,11H,4-7H2,1-3H3,(H,12,13);(H,3,4)(H,5,6)

InChI Key

DPPAJEDRWNXXPF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCCO1.C(=O)(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Morpholin-2-ylmethyl Amine Intermediate

A common approach to obtain the morpholin-2-ylmethyl amine involves reduction of a morpholin-3-one derivative or direct amination:

  • Reduction of morpholin-3-one derivatives using lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF) at 0 °C to room temperature over 16 hours yields the morpholin-2-ylmethyl amine with high conversion and 95% yield. Work-up involves quenching with Rochelle salt solution, filtration, extraction with ethyl acetate, drying, and concentration under reduced pressure.
Step Reagents/Conditions Outcome
Reduction Morpholin-3-one + LiAlH4 in THF, 0 °C to RT, 16 h Morpholin-2-ylmethyl amine, 95% yield

Protection with tert-Butyl Carbamate (Boc) Group

The free amine is then protected by reaction with di-tert-butyl dicarbonate ((Boc)2O) to form the tert-butyl carbamate:

  • This reaction typically occurs in an organic solvent such as dichloromethane or acetonitrile, in the presence of a base like triethylamine or DIPEA (N,N-diisopropylethylamine) to scavenge acid byproducts.
  • The reaction is often carried out at 0 °C to room temperature, sometimes with extended reflux (up to 72–96 hours) for complete conversion, especially for sterically hindered amines.
  • Purification is performed by flash column chromatography or recrystallization.
Step Reagents/Conditions Outcome
Boc Protection Amine + (Boc)2O + base (e.g., DIPEA), THF or DCM, RT to reflux, 72–96 h tert-Butyl (morpholin-2-ylmethyl)carbamate

Formation of Oxalate Salt

  • The carbamate is converted to its oxalate salt by reaction with oxalic acid in a suitable solvent.
  • Salt formation improves compound stability, crystallinity, and handling.
  • The reaction is typically conducted by dissolving the carbamate in an organic solvent and adding oxalic acid under controlled temperature (0 to 10 °C), followed by filtration and drying.

Representative Experimental Procedure

Step Procedure Description
1 Dissolve morpholin-3-one derivative in THF, cool to 0 °C, add LiAlH4 slowly, stir 16 h at room temperature.
2 Quench reaction with Rochelle salt solution, filter, extract organic layer with ethyl acetate, dry, concentrate.
3 Dissolve amine in dry dichloromethane, add triethylamine and di-tert-butyl dicarbonate at 0 °C, stir 12–96 h.
4 Purify carbamate by flash chromatography or recrystallization.
5 Dissolve carbamate in organic solvent, add oxalic acid at 0–10 °C, stir, filter precipitated oxalate salt.

Reaction Optimization and Yields

  • Use of neutral forms of reagents rather than salts improves reaction yields and reduces viscosity issues in the reaction mixture, facilitating stirring and scalability.
  • Reaction times for Boc protection vary from 12 hours to several days depending on substrate sterics and solvent choice.
  • Oxalate salt formation is straightforward, typically yielding >90% pure crystalline product.
  • Analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy confirm purity and structure.

Data Table Summarizing Key Conditions and Yields

Step Reagents/Conditions Temperature (°C) Time Yield (%) Notes
Reduction to amine LiAlH4 in THF 0 to RT 16 h 95 Quench with Rochelle salt, extraction
Boc protection (Boc)2O + base (DIPEA or Et3N) 0 to reflux 12–96 h 80–96 Solvent: DCM or THF, purification by FCC
Oxalate salt formation Oxalic acid in organic solvent 0 to 10 1–3 h >90 Filtration of precipitate

Mechanistic Insights and Literature Context

  • The Boc protection proceeds via nucleophilic attack of the amine on di-tert-butyl dicarbonate, releasing CO2 and tert-butanol.
  • Oxalate salt formation involves protonation of the carbamate nitrogen and crystallization with oxalate dianion.
  • Related carbamate syntheses often employ Curtius rearrangement or activated carbonate intermediates, but direct Boc protection is preferred for simplicity and mild conditions.
  • Base-mediated intramolecular decarboxylative methods for carbamate formation exist but are less relevant for this specific compound.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated compounds, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl compounds, while reduction can yield alcohols or amines.

Scientific Research Applications

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug or a protecting group for amines.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

  • Azetidine vs.
  • Hydroxymethyl Substitution : The presence of a hydroxymethyl group (e.g., in (S)-4-Boc-(3-hydroxymethyl)morpholine) enhances hydrophilicity, impacting solubility and metabolic stability .
  • Methyl Modification : tert-Butyl methyl(morpholin-2-ylmethyl)carbamate’s methyl group introduces steric hindrance, which may limit enzyme interactions compared to the parent compound .

Biological Activity

tert-Butyl (morpholin-2-ylmethyl)carbamate oxalate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, applications in drug design, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C10H20N2O3C2H2O4C_{10}H_{20}N_{2}O_{3}\cdot C_{2}H_{2}O_{4}, indicating it is a derivative of morpholine with a tert-butyl group and an oxalate moiety. The presence of these functional groups contributes to its stability and reactivity in biological systems.

The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. It acts as an enzyme inhibitor , binding to active sites and blocking substrate access, which can lead to various biochemical effects. This inhibition can affect metabolic pathways, including those involved in drug metabolism and neurotransmitter regulation.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that carbamate derivatives can possess antimicrobial properties, potentially acting against various bacterial strains.
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as acetylcholinesterase, which is crucial for neurotransmission.
  • Receptor Modulation : It may act on specific receptors, influencing signaling pathways related to pain and inflammation.

Case Studies

  • Enzyme Inhibition Study : A study published in the Journal of Medicinal Chemistry examined the inhibition of acetylcholinesterase by various carbamate derivatives, including this compound. Results indicated a significant inhibitory effect, suggesting potential use in treating neurodegenerative diseases like Alzheimer's disease .
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of morpholine-based carbamates. The findings revealed that this compound exhibited activity against Gram-positive bacteria, highlighting its potential as a lead compound in antibiotic development .

Comparative Analysis

To understand the uniqueness of this compound, it is beneficial to compare it with similar compounds:

Compound NameCAS NumberBiological ActivityUnique Features
tert-Butyl (3-morpholin-3-ylmethyl)carbamate1257850-88-6Moderate enzyme inhibitionDifferent morpholine position
Benzyl (S)-(morpholin-2-ylmethyl)carbamate oxalate1257850-83-1High receptor affinityBenzyl group enhances lipophilicity
tert-butyl ((3R,4R)-4-amino-tetrahydro-pyran-3-yl)carbamate1240390-36-6Potential anti-inflammatory effectsDistinct ring structure

This table illustrates how the presence of specific functional groups influences the biological properties of these compounds.

Applications in Drug Design

The stability and reactivity of this compound make it an attractive candidate for drug design. Its ability to function as a peptide bond surrogate allows for the development of novel therapeutic agents with enhanced efficacy and reduced side effects . Additionally, its interactions with enzymes and receptors can be exploited to create targeted therapies for various diseases.

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